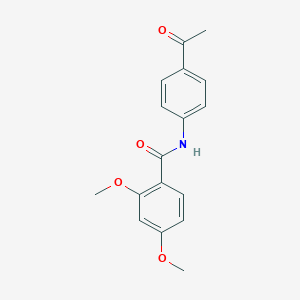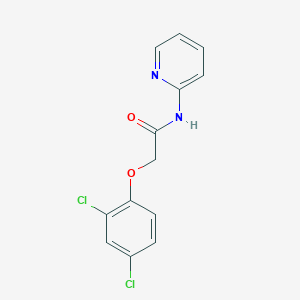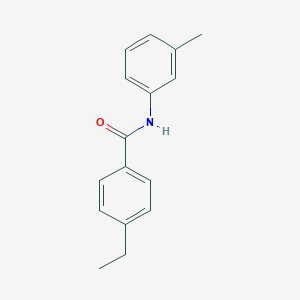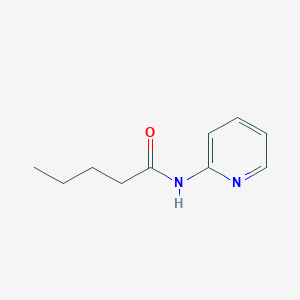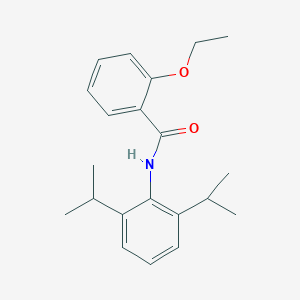
N-(2,6-diisopropylphenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-2-ethoxybenzamide, commonly known as DPA, is a chemical compound that belongs to the family of benzamide derivatives. It is a white crystalline solid that is widely used in scientific research for its various applications. DPA has become a popular research tool due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
DPA has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction plays a crucial role in the regulation of genes involved in angiogenesis, metabolism, and cell survival. Inhibition of this interaction by DPA has been shown to suppress the growth of cancer cells and reduce tumor angiogenesis in animal models.
DPA has also been used as a fluorescent probe to detect the presence of zinc ions in biological samples. It has been found to be highly selective and sensitive towards zinc ions, making it a useful tool for studying the role of zinc in biological processes.
Mécanisme D'action
The mechanism of action of DPA involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is mediated by the hydroxylation of HIF-1α by prolyl hydroxylase enzymes, which leads to the recruitment of p300/CBP to the HIF-1α protein. DPA inhibits this interaction by binding to the HIF-1α protein and preventing the recruitment of p300/CBP.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in angiogenesis, metabolism, and cell survival, which are regulated by the HIF-1α/p300/CBP complex. This inhibition leads to a reduction in the growth and survival of cancer cells and a decrease in tumor angiogenesis.
DPA has also been found to have an effect on the levels of zinc ions in biological samples. It has been shown to selectively bind to zinc ions and form a fluorescent complex, making it a useful tool for studying the role of zinc in biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages as a research tool. It is a highly selective inhibitor of the HIF-1α/p300/CBP complex, making it a useful tool for studying the role of this complex in various biological processes. It is also a highly sensitive fluorescent probe for zinc ions, making it a useful tool for studying the role of zinc in biological processes.
However, DPA also has some limitations as a research tool. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the use of DPA in scientific research. One direction is the development of more potent and selective inhibitors of the HIF-1α/p300/CBP complex. This could lead to the development of new cancer therapies that target this complex.
Another direction is the development of new fluorescent probes for zinc ions that are more sensitive and selective than DPA. This could lead to a better understanding of the role of zinc in biological processes and the development of new therapies for diseases that are related to zinc dysregulation.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-2-ethoxybenzamide, or DPA, is a useful research tool with various applications in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the role of the HIF-1α/p300/CBP complex and zinc ions in biological processes. While it has some limitations as a research tool, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2-ethoxybenzoic acid with 2,6-diisopropylaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction produces N-(2,6-diisopropylphenyl)-2-ethoxybenzamide as a white crystalline solid with a yield of 80-85%. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C21H27NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C21H27NO2/c1-6-24-19-13-8-7-10-18(19)21(23)22-20-16(14(2)3)11-9-12-17(20)15(4)5/h7-15H,6H2,1-5H3,(H,22,23) |
Clé InChI |
CDDALVUTZFATSQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



